molecular formula C10H21N3O3 B13479722 (S)-tert-Butyl (1-hydrazinyl-3-methyl-1-oxobutan-2-yl)carbamate

(S)-tert-Butyl (1-hydrazinyl-3-methyl-1-oxobutan-2-yl)carbamate

Cat. No.: B13479722
M. Wt: 231.29 g/mol
InChI Key: WMBPJIUIZSZLSH-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate is a chemical compound with the molecular formula C10H21N3O3 It is a derivative of carbamate and hydrazine, featuring a tert-butyl group and a hydrazinecarbonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate hydrazine derivative. One common method includes the use of tert-butyl carbamate and hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile employed .

Scientific Research Applications

tert-Butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The hydrazinecarbonyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[1-(hydrazinecarbonyl)-2-methylpropyl]carbamate is unique due to its specific structural features, including the tert-butyl group and the hydrazinecarbonyl moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-6(2)7(8(14)13-11)12-9(15)16-10(3,4)5/h6-7H,11H2,1-5H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBPJIUIZSZLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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